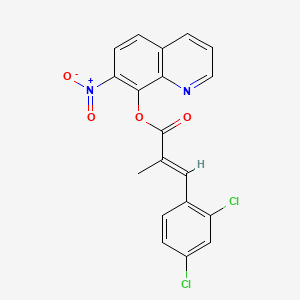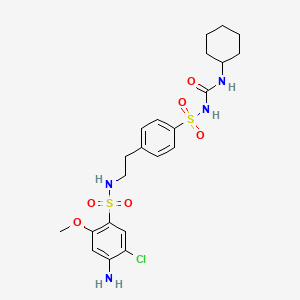
2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)- is a chemical compound that belongs to the class of naphthalene derivatives This compound features a naphthalene ring system with an acetic acid group and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)- typically involves the reaction of naphthalene derivatives with imidazole under specific conditions. One common method includes the use of 2-chloro-4,5-dihydro-1H-imidazole as a starting material, which reacts with naphthalene derivatives in the presence of a base such as triethylamine (TEA) in dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.
Substitution: The compound can undergo substitution reactions at the imidazole ring or the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, dihydroimidazole derivatives, and various substituted naphthalene and imidazole compounds.
Aplicaciones Científicas De Investigación
2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound may also interact with DNA and proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A basic five-membered ring structure with two nitrogen atoms.
Naphthaleneacetic acid: A naphthalene derivative with an acetic acid group.
Benzimidazole: Similar to imidazole but with a fused benzene ring.
Uniqueness
2-Naphthaleneacetic acid, 5,6-dihydro-7-(1H-imidazol-1-yl)- is unique due to the combination of the naphthalene ring, acetic acid group, and imidazole ring. This unique structure imparts specific chemical and biological properties that are not found in simpler imidazole or naphthalene derivatives .
Propiedades
Número CAS |
89782-09-2 |
|---|---|
Fórmula molecular |
C15H14N2O2 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
2-(7-imidazol-1-yl-5,6-dihydronaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C15H14N2O2/c18-15(19)8-11-1-2-12-3-4-14(9-13(12)7-11)17-6-5-16-10-17/h1-2,5-7,9-10H,3-4,8H2,(H,18,19) |
Clave InChI |
KTVCGQQMSBKUEH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC2=C1C=CC(=C2)CC(=O)O)N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


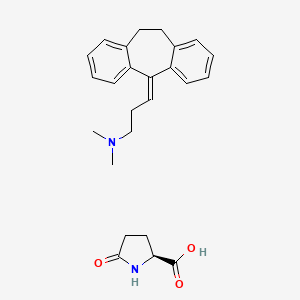
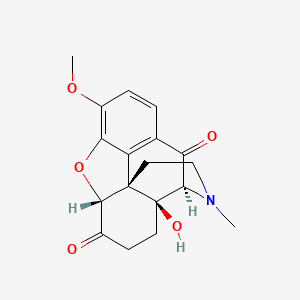

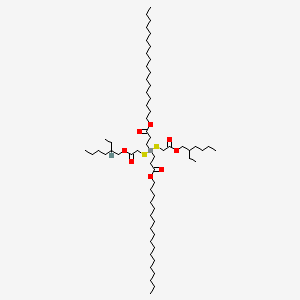
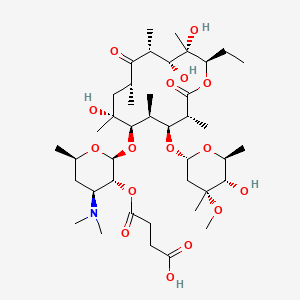
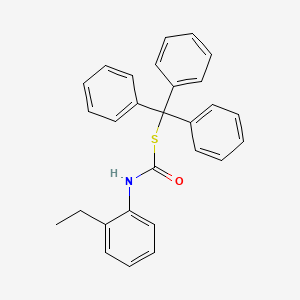
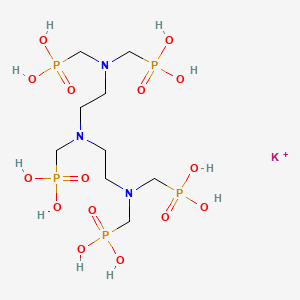
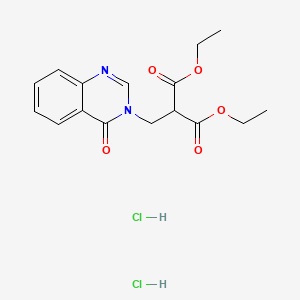
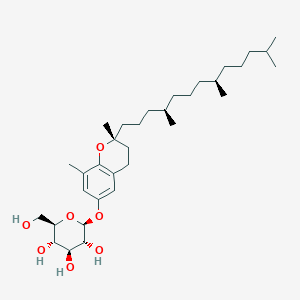
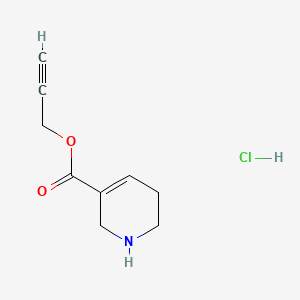
![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)methanesulfonamide](/img/structure/B12722737.png)
